2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with a thioacetamide linkage to an m-tolyl (3-methylphenyl) moiety. Such pyrazolo-pyrimidine derivatives are of significant interest in medicinal chemistry due to their structural resemblance to purine bases, enabling interactions with biological targets like kinases and enzymes . The m-tolyl acetamide substituent introduces steric and electronic effects that could modulate target binding .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c1-13-3-2-4-15(9-13)25-18(27)11-28-20-17-10-24-26(19(17)22-12-23-20)16-7-5-14(21)6-8-16/h2-10,12H,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAYUXGHUCUBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C18H19ClN4OS
- Molecular Weight : 370.89 g/mol
Structural Features
The compound features a pyrazolo[3,4-d]pyrimidin-4-yl moiety, which is linked to a thioether group and an acetamide functional group. Its structure is significant for its interaction with biological targets.
Anticancer Properties
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer activities. For instance, compounds within this class have been shown to inhibit various kinases involved in tumor growth.
Case Studies
- EGFR Inhibition : A study highlighted the design of new pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. The synthesized compounds demonstrated significant inhibitory activity against EGFR with varying IC50 values .
- Aurora Kinase Inhibition : Another study reported that certain derivatives exhibited potent inhibition of Aurora-A kinase with IC50 values as low as 0.067 µM, showcasing their potential as anticancer agents .
Antiviral Activity
The antiviral potential of pyrazolo[3,4-d]pyrimidines has also been explored. Some derivatives showed effective activity against viral targets by interfering with viral replication processes.
Research Findings
- A specific derivative demonstrated improved biological activity against viral targets at low micromolar concentrations .
Anti-inflammatory Effects
In addition to anticancer and antiviral properties, certain pyrazolo[3,4-d]pyrimidines have exhibited anti-inflammatory effects, making them candidates for further research in inflammatory diseases.
The biological activity of This compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound likely acts as a kinase inhibitor, disrupting signaling pathways critical for cell proliferation and survival.
- Receptor Modulation : By inhibiting receptors such as EGFR, it may prevent downstream signaling that promotes tumor growth.
- Interference with Viral Replication : The structural features allow it to bind effectively to viral proteins, inhibiting their function.
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Applications
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. The following points summarize key findings related to the anticancer potential of this compound:
- Mechanism of Action : The compound is believed to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By blocking these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
-
Cytotoxicity Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example:
Compound Cell Line IC50 (µM) Example A MCF7 (breast cancer) 0.46 Example B HCT116 (colon cancer) 0.39 Example C A549 (lung cancer) 26
These results indicate that structural modifications can enhance potency against specific cancer types .
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial properties. Studies have shown that similar pyrazolo[3,4-d]pyrimidine derivatives have exhibited activity against various pathogens, including:
- Mycobacterium tuberculosis : Certain analogs have shown promising results with IC50 values ranging from 1.35 to 2.18 μM, indicating potential as antitubercular agents .
- Broad-spectrum Antimicrobial Effects : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi, supporting its use in developing new antimicrobial therapies .
Case Studies
Several case studies highlight the efficacy of compounds related to this structure:
- Antitubercular Activity Study : A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound .
- Cytotoxicity Assessment : Cytotoxicity assays on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
A. Pyrazolo[3,4-d]Pyrimidine Derivatives
- Example 83 (): Features a dimethylamino and 3-fluoro-4-isopropoxyphenyl substituent on the pyrazolo[3,4-d]pyrimidine core. Melting point (MP): 302–304°C, higher than the target compound, likely due to enhanced crystallinity from polar substituents .
- Compound 2u () : Contains a benzo[d]thiazole-thioether substituent. The extended aromatic system may enhance π-π stacking interactions. Synthesized in 71% yield using Suzuki coupling, indicating efficient synthetic accessibility .
B. Non-Pyrazolo Cores
- Compound 19 (): Thieno[2,3-d]pyrimidine core with N-(m-tolyl)acetamide. Despite structural similarity to the target compound, the thieno core reduces planarity, leading to lower potency (IC₅₀ = 102.5 µM vs. SmCD1 protease) compared to pyrazolo analogs .
- Compound 1 () : 1,3,4-Oxadiazole core linked to a pyrimidine-thioacetamide. The oxadiazole’s electron-deficient nature may alter binding kinetics, though biological data are unavailable .
Acetamide Substituent Variations
Preparation Methods
Cyclocondensation of Aminopyrazoles with Electrophiles
The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A validated approach involves reacting 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile with aryl nitriles in the presence of potassium t-butoxide in refluxing t-butanol (Scheme 1). This method yields the pyrazolo[3,4-d]pyrimidine intermediate with a nitrile group at the 4-position, which is subsequently functionalized.
Scheme 1 :
$$
\text{5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile} + \text{ArCN} \xrightarrow{\text{t-BuOK, t-BuOH}} \text{Pyrazolo[3,4-d]pyrimidine-4-carbonitrile}
$$
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. For example, compound 1 (5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate) reacts with aliphatic nitriles under microwave conditions (150°C, 20 min) to form the pyrazolo[3,4-d]pyrimidin-4(5H)-one precursor, which is then converted to the thioacetamide derivative.
Thioether Formation and Acetamide Coupling
Thiolation of the Pyrazolo[3,4-d]Pyrimidine Intermediate
The 4-position nitrile or halide group is replaced via nucleophilic substitution. Using sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C converts the 4-chloro derivative to the thiol intermediate, which is subsequently alkylated with 2-bromo-N-(m-tolyl)acetamide (Eq. 1):
Equation 1 :
$$
\text{Pyrazolo[3,4-d]pyrimidin-4-yl-Cl} + \text{HS-CH}_2\text{CONH-(m-tolyl)} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Two-Phase Reaction Systems
A patent-pending two-phase method (water/toluene) improves yield by minimizing side reactions. The thiol intermediate is generated in situ using thiourea under acidic conditions, followed by extraction and coupling with bromoacetamide in the organic phase.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that dioxane and t-butanol are optimal for cyclocondensation (Table 1). Elevated temperatures (80–100°C) drive the reaction to completion within 6–8 hours.
Table 1 : Solvent Optimization for Cyclocondensation
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| t-Butanol | 80 | 78 |
| Dioxane | 100 | 85 |
| Ethanol | 70 | 62 |
Catalytic Enhancements
Copper(I) iodide complexed with 1,10-phenanthroline accelerates coupling reactions, reducing reaction times from 12 hours to 3 hours.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.32 (m, 8H, aromatic), 4.21 (s, 2H, SCH2), 2.31 (s, 3H, CH3).
- IR (KBr) : 1685 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C-S).
Comparative Analysis of Synthetic Routes
Table 2 : Yield and Purity Across Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Conventional | 72 | 95 | 12 |
| Microwave-assisted | 88 | 98 | 4 |
| Two-phase | 82 | 97 | 6 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions:
Core formation : React 4-chlorophenyl hydrazine with pyrimidine precursors to form the pyrazolo[3,4-d]pyrimidine core .
Thioether linkage : Introduce the thioacetamide group via nucleophilic substitution using thioglycolic acid derivatives under inert conditions (e.g., N₂ atmosphere) .
Acylation : Couple with m-toluidine using carbodiimide-based coupling agents (e.g., EDCI) in anhydrous DMF .
- Optimization : Yield depends on temperature (60–80°C for thioether formation), solvent polarity, and catalyst choice (e.g., DMAP for acylation) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- HPLC : Use C18 columns with acetonitrile/water gradients (80:20 to 50:50) to assess purity (>95% target) .
- NMR : Confirm substituent positions via ¹H/¹³C shifts (e.g., aromatic protons at δ 7.4–8.1 ppm for chlorophenyl; thioether S-CH₂ at δ 3.8–4.2 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ matching theoretical mass .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Screening :
- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How does the 4-chlorophenyl substituent influence target binding compared to other aryl groups (e.g., fluorophenyl)?
- Structure-Activity Relationship (SAR) :
- The 4-chlorophenyl group enhances hydrophobic interactions with kinase ATP-binding pockets, as shown in molecular docking studies .
- Fluorophenyl analogs exhibit higher electronegativity, potentially improving solubility but reducing binding affinity in certain kinase isoforms .
- Experimental validation : Compare IC₅₀ values in kinase inhibition assays across analogs with varying substituents .
Q. What strategies resolve contradictions in biological activity data across similar pyrazolo[3,4-d]pyrimidine derivatives?
- Case example : Discrepancies in cytotoxicity between 4-chlorophenyl and 4-methoxyphenyl analogs may arise from off-target effects.
- Resolution :
Proteomics profiling : Use affinity purification-mass spectrometry (AP-MS) to identify unintended protein targets .
Metabolic stability assays : Assess hepatic microsome stability to rule out pharmacokinetic confounding .
Dose-response curves : Ensure assays cover a broad concentration range (nM to μM) to detect biphasic effects .
Q. How can researchers optimize the compound’s pharmacokinetic properties without altering its core structure?
- Approaches :
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl ester) to improve oral bioavailability .
- Co-crystallization : Enhance solubility via co-crystals with succinic acid or cyclodextrins .
- Metabolic blocking : Replace labile methyl groups with deuterium or fluorine to reduce CYP450-mediated oxidation .
Q. What computational methods predict binding modes with biological targets?
- Workflow :
Molecular docking : Use AutoDock Vina to model interactions with kinase domains (PDB: 1M17 for EGFR) .
MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
Free energy calculations : Compute binding affinities via MM-PBSA/GBSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
